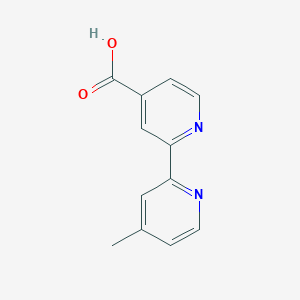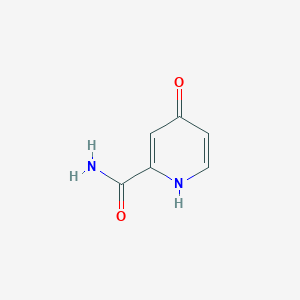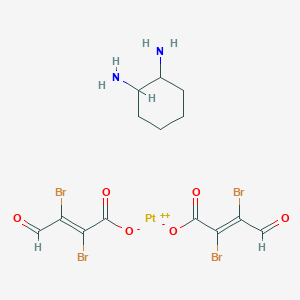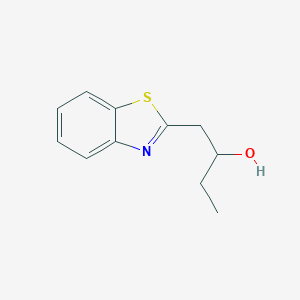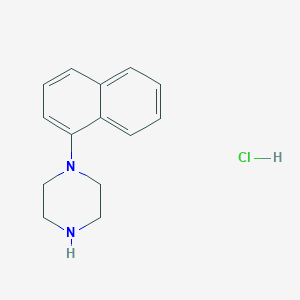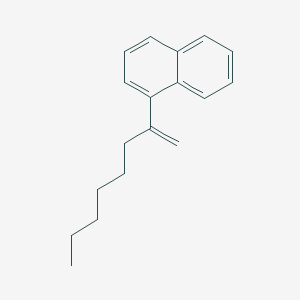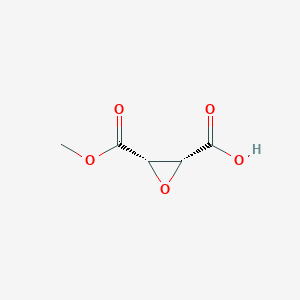
Ceftazidim-Pentahydrat
Übersicht
Beschreibung
Fortam, auch bekannt als Ceftazidim, ist ein semisynthetisches, breitspektriges Cephalosporin-Antibiotikum der dritten Generation. Es wird hauptsächlich zur parenteralen Verabreichung zur Behandlung verschiedener bakterieller Infektionen eingesetzt. Fortam zeichnet sich durch seine Resistenz gegen zahlreiche Beta-Lactamase und sein breites Wirkungsspektrum gegen gramnegative Bakterien aus, darunter Pseudomonas aeruginosa .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Ceftazidim wird durch einen mehrstufigen Prozess synthetisiert, der die Acylierung von 7-Aminocephalosporansäure (7-ACA) mit einem geeigneten Acylierungsmittel beinhaltet. Der Prozess umfasst typischerweise die folgenden Schritte:
Acylierung: 7-ACA wird mit einem Thiazol enthaltenden Acylierungsmittel acyliert.
Oximgenerierung: Der Zwischenstoff wird dann mit einem Oxim umgesetzt, um die Ceftazidim-Grundstruktur zu bilden.
Reinigung: Das Produkt wird durch Kristallisation oder Chromatographie gereinigt, um hochreines Ceftazidim zu erhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion von Ceftazidim beinhaltet großtechnische Fermentationsprozesse zur Herstellung von 7-ACA, gefolgt von chemischen Syntheseschritten, die den oben beschriebenen ähneln. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Antibiotikum pharmazeutische Standards erfüllt .
Arten von Reaktionen:
Oxidation: Ceftazidim kann Oxidationsreaktionen unterliegen, insbesondere am Thiazolring.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Nucleophile Substitutionsreaktionen können am Beta-Lactamring auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Nucleophile wie Amine und Thiole.
Hauptprodukte:
Oxidationsprodukte: Sulfoxide und Sulfone.
Reduktionsprodukte: Reduzierte Thiazolderivate.
Substitutionsprodukte: Verschiedene Ceftazidim-Derivate mit modifizierten Seitenketten.
Wissenschaftliche Forschungsanwendungen
Ceftazidim hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um Resistenzmechanismen gegen Beta-Lactamase zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf die Synthese der bakteriellen Zellwand und Resistenzmuster.
Medizin: Wird in klinischen Umgebungen häufig zur Behandlung von Infektionen eingesetzt, die durch gramnegative Bakterien verursacht werden, darunter Infektionen der Atemwege, Harnwegsinfektionen und Meningitis.
Industrie: Wird bei der Entwicklung neuer Antibiotika und bei der Untersuchung bakterieller Resistenzen eingesetzt
5. Wirkmechanismus
Ceftazidim entfaltet seine bakteriziden Wirkungen durch die Hemmung von Enzymen, die für die Zellwandsynthese verantwortlich sind, hauptsächlich Penicillin-bindendes Protein 3 (PBP3). Diese Hemmung verhindert die Vernetzung von Peptidoglykanketten, was zu Zelllyse und -tod führt. Die Resistenz des Wirkstoffs gegen Beta-Lactamase erhöht seine Wirksamkeit gegen Beta-Lactamase-produzierende Bakterien .
Ähnliche Verbindungen:
Cefotaxim: Ein weiteres Cephalosporin der dritten Generation mit einem ähnlichen Wirkungsspektrum, aber weniger wirksam gegen Pseudomonas aeruginosa.
Ceftriaxon: Bekannt für seine lange Halbwertszeit und die einmal tägliche Dosierung, aber auch weniger wirksam gegen Pseudomonas aeruginosa.
Cefepim: Ein Cephalosporin der vierten Generation mit breiterem Wirkungsspektrum, einschließlich besserer Wirksamkeit gegen grampositive Bakterien.
Einzigartigkeit von Ceftazidim: Ceftazidim ist einzigartig durch seine hohe Stabilität gegenüber Beta-Lactamase und seine potente Wirksamkeit gegen gramnegative Bakterien, insbesondere Pseudomonas aeruginosa. Dies macht es zu einem wertvollen Antibiotikum bei der Behandlung schwerer und resistenter Infektionen .
Wirkmechanismus
Ceftazidime pentahydrate, also known as (6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate, is a third-generation cephalosporin antibiotic with broad-spectrum antibacterial activity .
Target of Action
Ceftazidime primarily targets the “penicillin-binding proteins” (PBPs), a family of enzymes responsible for the synthesis and remodeling of the bacterial cell wall, specifically peptidoglycan .
Mode of Action
As a β-lactam antibiotic, ceftazidime acts as a PBP inhibitor. By inhibiting these essential PBPs, it disrupts the homeostasis of the bacterial cell wall, leading to a loss of cell integrity and ultimately bacterial cell death .
Biochemical Pathways
Ceftazidime disrupts the synthesis of the peptidoglycan layer of bacterial cell walls, which is crucial for maintaining the structural integrity of the bacteria . This disruption in the biochemical pathway leads to the death of the bacteria .
Pharmacokinetics
Ceftazidime exhibits high bioavailability when administered intramuscularly . It has a half-life of 1.6-2 hours and is primarily excreted by the kidneys . The pharmacokinetics of ceftazidime make it effective for treating a variety of bacterial infections .
Result of Action
The primary result of ceftazidime’s action is the death of the bacteria. By inhibiting the PBPs and disrupting the peptidoglycan layer of the bacterial cell wall, ceftazidime causes a loss of cell integrity, leading to bacterial cell death .
Action Environment
The action of ceftazidime can be influenced by various environmental factors. For instance, its efficacy can be reduced in environments with high bacterial load or biofilm presence. Additionally, the presence of β-lactamases, enzymes produced by some bacteria that can inactivate β-lactam antibiotics, can also impact the efficacy of ceftazidime .
Biochemische Analyse
Biochemical Properties
Ceftazidime pentahydrate plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes involved in the synthesis and remodeling of the bacterial cell wall peptidoglycan . By binding to these PBPs, ceftazidime pentahydrate disrupts cell wall homeostasis, leading to loss of cell integrity and ultimately bacterial cell death . This interaction is particularly effective against Gram-negative bacteria, making ceftazidime pentahydrate a valuable antibiotic in clinical settings .
Cellular Effects
Ceftazidime pentahydrate exerts significant effects on various types of cells and cellular processes. It inhibits cell proliferation by increasing the levels of the p27 protein, a classic negative regulator of the cell cycle . This inhibition occurs through the reduction of Skp2, a substrate recognition component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase, which in turn impedes the cell cycle from G1 to S phase . Additionally, ceftazidime pentahydrate has been shown to downregulate the transcriptional expression of Skp2, further inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of action of ceftazidime pentahydrate involves its bactericidal effect through the direct inhibition of specific PBPs in susceptible bacteria . By binding to these PBPs, ceftazidime pentahydrate prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall . This inhibition leads to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ceftazidime pentahydrate have been observed to change over time. The compound is known to be unstable and subject to hydrolytic degradation, which can affect its efficacy . Studies have shown that ceftazidime pentahydrate exhibits several transformation processes under different conditions, such as high temperature and exposure to vacuum . These changes can influence the stability and long-term effects of ceftazidime pentahydrate on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of ceftazidime pentahydrate vary with different dosages in animal models. Studies have demonstrated that ceftazidime pentahydrate is effective in treating bacterial infections at various dosages, with higher doses showing increased efficacy . At high doses, ceftazidime pentahydrate can exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . In murine models, ceftazidime pentahydrate has been shown to reduce the median effective dose for 50% of animals (ED50) when combined with avibactam, a β-lactamase inhibitor .
Metabolic Pathways
Ceftazidime pentahydrate is involved in metabolic pathways that include interactions with enzymes responsible for cell-wall synthesis, primarily penicillin-binding protein 3 (PBP3) . By inhibiting these enzymes, ceftazidime pentahydrate disrupts the synthesis of peptidoglycan, leading to bacterial cell death . This interaction is crucial for its bactericidal activity and effectiveness against a broad spectrum of bacteria .
Transport and Distribution
Ceftazidime pentahydrate is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . Its distribution is influenced by its physicochemical properties, such as water solubility and polar surface area . These properties affect its localization and accumulation within specific tissues, contributing to its therapeutic efficacy .
Subcellular Localization
The subcellular localization of ceftazidime pentahydrate is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The compound targets penicillin-binding proteins, which are located in the bacterial cell membrane . This localization is essential for its ability to inhibit cell wall synthesis and induce bacterial cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ceftazidime is synthesized through a multi-step process involving the acylation of 7-aminocephalosporanic acid (7-ACA) with a suitable acylating agent. The process typically involves the following steps:
Acylation: 7-ACA is acylated with a thiazole-containing acylating agent.
Oxime Formation: The intermediate is then reacted with an oxime to form the ceftazidime core structure.
Purification: The product is purified through crystallization or chromatography to obtain high-purity ceftazidime.
Industrial Production Methods: Industrial production of ceftazidime involves large-scale fermentation processes to produce 7-ACA, followed by chemical synthesis steps similar to those described above. The process is optimized for high yield and purity, ensuring the antibiotic meets pharmaceutical standards .
Types of Reactions:
Oxidation: Ceftazidime can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines and thiols.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiazole derivatives.
Substitution Products: Various ceftazidime derivatives with modified side chains.
Vergleich Mit ähnlichen Verbindungen
Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity but less effective against Pseudomonas aeruginosa.
Ceftriaxone: Known for its long half-life and once-daily dosing, but also less effective against Pseudomonas aeruginosa.
Cefepime: A fourth-generation cephalosporin with broader activity, including better efficacy against Gram-positive bacteria.
Uniqueness of Ceftazidime: Ceftazidime is unique due to its high stability against beta-lactamases and its potent activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. This makes it a valuable antibiotic in treating severe and resistant infections .
Eigenschaften
Key on ui mechanism of action |
The bacterial cell wall, which is located at the periphery of Gram-positive bacteria and within the periplasm of Gram-negative bacteria, comprises a glycopeptide polymer synthesized through cross-linking of glycans to peptide stems on alternating saccharides, which is known commonly as peptidoglycan. Cell wall formation, recycling, and remodelling require numerous enzymes, including a family of enzymes with similar active site character despite distinct and sometimes overlapping roles as carboxypeptidases, endopeptidases, transpeptidases, and transglycosylases, known as "penicillin-binding proteins" (PBPs). The number of PBPs differs between bacteria, in which some are considered essential and others redundant. In general, inhibition of one or more essential PBPs results in impaired cell wall homeostasis, loss of cell integrity, and is ultimately bactericidal. Ceftazidime is a semisynthetic third-generation cephalosporin with broad activity against numerous Gram-negative and some Gram-positive bacteria. Like other β-lactam antibiotics, ceftazidime exhibits its bactericidal effect primarily through direct inhibition of specific PBPs in susceptible bacteria. _In vitro_ experiments in Gram-negative bacteria such as _Escherichia coli_, _Pseudomonas aeruginosa_, _Acinetobacter baumannii_, and _Klebsiella pneumoniae_ suggest that ceftazidime primarily binds to PBP3, with weaker binding to PBP1a/1b and PBP2 as well; although binding to other PBPs, such as PBP4, is detectable, the concentrations required are much greater than those achieved clinically. Similarly, ceftazidime showed binding to _Staphylococcus aureus_ PBP 1, 2, and 3 with a much lower affinity for PBP4. Recent data for _Mycobacterium abcessus_ suggest that ceftazidime can inhibit PonA1, PonA2, and PbpA at intermediate concentrations. |
|---|---|
CAS-Nummer |
78439-06-2 |
Molekularformel |
C22H24N6O8S2 |
Molekulargewicht |
564.6 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |
InChI |
InChI=1S/C22H22N6O7S2.H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);1H2/b26-13-;/t14-,18-;/m1./s1 |
InChI-Schlüssel |
GCZOCVAKBHTGOL-ROMZVAKDSA-N |
SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O |
Isomerische SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O |
Kanonische SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O |
melting_point |
103-113 |
Key on ui other cas no. |
78439-06-2 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Health Hazard |
Löslichkeit |
5.73e-03 g/L |
Synonyme |
Ceftazidime Ceftazidime Anhydrous Ceftazidime Pentahydrate Fortaz Fortum GR 20263 GR-20263 GR20263 LY 139381 LY-139381 LY139381 Pyridinium, 1-((7-(((2-amino-4-thiazolyl)((1-carboxy-1-methylethoxy)imino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-, inner salt, pentahydrate, (6R-(6alpha,7beta(Z)))- Tazidime |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


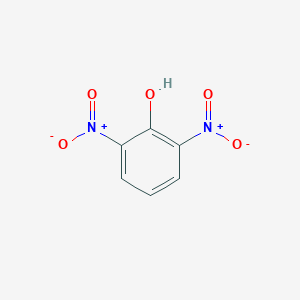
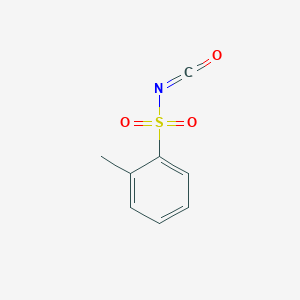
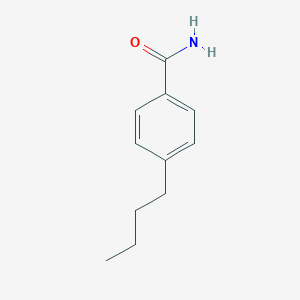
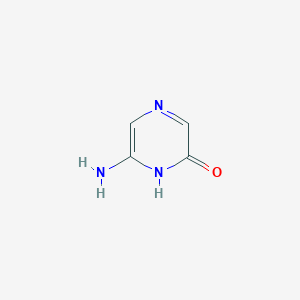
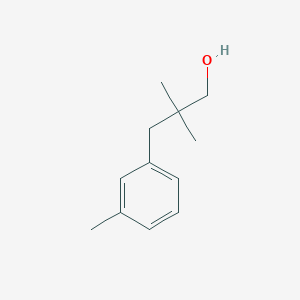
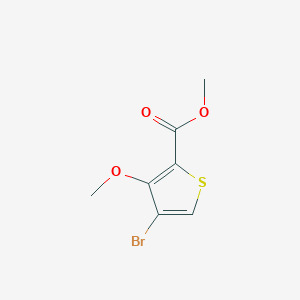
![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)
